molecular formula C16H12N4O2S B294522 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether

2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether

Cat. No. B294522
M. Wt: 324.4 g/mol
InChI Key: SDVMNLXLFVWQDH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether, also known as FVT-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is not fully understood. However, it has been suggested that 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether may exert its biological effects by interacting with specific molecular targets in cells, such as enzymes, receptors, and signaling pathways. 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has also been shown to activate the p53 tumor suppressor pathway, which plays a critical role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a critical role in the regulation of cell death. 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has also been found to inhibit the proliferation of cancer cells by interfering with the cell cycle progression. In addition, 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by inhibiting the activity of COX-2.

Advantages and Limitations for Lab Experiments

2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has also been found to exhibit low toxicity in vitro, which makes it a promising candidate for further in vivo studies. However, 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has not been extensively studied for its pharmacokinetic properties, which may limit its potential for clinical use.

Future Directions

There are several future directions for the study of 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether. One potential direction is to investigate the pharmacokinetic properties of 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether, including its absorption, distribution, metabolism, and excretion. This information could be used to optimize the formulation and dosing of 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether for clinical use. Another direction is to investigate the molecular targets of 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether in cells, including enzymes, receptors, and signaling pathways. This information could be used to identify new therapeutic targets for the treatment of various diseases. Finally, further studies are needed to investigate the potential applications of 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether in vivo, including its efficacy and safety in animal models of disease.

Synthesis Methods

2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether can be synthesized using a multi-step process that involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with 2-furylvinylamine, followed by the reaction with sodium azide and triethylorthoformate. The final product is obtained by the reduction of the resulting azide intermediate with hydrogen gas in the presence of palladium on carbon catalyst.

Scientific Research Applications

2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit promising activity against a range of diseases, including cancer, inflammation, and infectious diseases. 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been studied for its potential use as an antibacterial and antifungal agent.

properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

6-[(E)-2-(furan-2-yl)ethenyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H12N4O2S/c1-21-13-7-3-2-6-12(13)15-17-18-16-20(15)19-14(23-16)9-8-11-5-4-10-22-11/h2-10H,1H3/b9-8+

InChI Key

SDVMNLXLFVWQDH-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)/C=C/C4=CC=CO4

SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C=CC4=CC=CO4

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C=CC4=CC=CO4

Origin of Product

United States

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